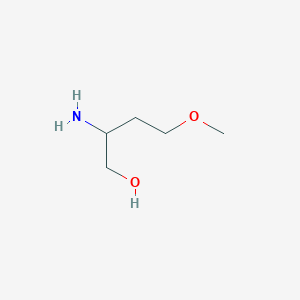

2-Amino-4-methoxybutan-1-ol

Description

Significance of Functionalized Amino Alcohols in Organic Synthesis

Functionalized amino alcohols are a cornerstone of modern organic synthesis due to their dual reactivity. The presence of both an amino group (-NH2) and a hydroxyl group (-OH) allows for a wide range of chemical transformations, including nucleophilic substitutions, reductions, and cyclizations. tandfonline.com These bifunctional molecules are crucial intermediates in the construction of more complex chemical structures. alfa-chemistry.com

The strategic placement of additional functional groups, such as the methoxy (B1213986) group in 2-Amino-4-methoxybutan-1-ol, further enhances their synthetic value by introducing specific electronic and steric properties. This class of compounds is fundamental to the synthesis of:

Pharmaceuticals: Many biologically active molecules and approved drugs contain the amino alcohol motif. wikipedia.org They are key components in cardiovascular drugs, anti-asthma agents, and antivirals. researchgate.net

Chiral Ligands and Auxiliaries: Chiral amino alcohols are widely used to induce stereoselectivity in chemical reactions, which is critical for the synthesis of enantiomerically pure drugs.

Natural Products: The amino alcohol structure is a common feature in a vast array of natural products, such as alkaloids.

Strategic Importance of this compound as a Research Chemical and Synthetic Intermediate

This compound is recognized as a useful research chemical. srdpharma.com Its availability from chemical suppliers allows researchers to investigate its potential as a building block in the synthesis of novel compounds. bldpharm.com The strategic importance of this specific molecule lies in its potential to serve as a precursor to more complex structures, a role well-established for its isomers.

For instance, the closely related isomer, (S)-3-Amino-4-methoxy-butan-1-ol, is a valuable starting material in medicinal chemistry programs. acs.org It has been synthesized in multigram quantities for the preparation of diamine derivatives. acs.org The synthesis of this isomer often starts from the commercially available β-keto ester, methyl 4-methoxy-3-oxo-butanoate, and involves asymmetric catalytic reductive amination. acs.orgacs.org This established pathway for a related compound underscores the potential synthetic utility of this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H13NO2 |

| Molecular Weight | 119.16 g/mol |

| CAS Number | 1314909-08-4 |

| Boiling Point | 214.2±25.0 °C (Predicted) chemicalbook.com |

| Density | 1.001±0.06 g/cm³ (Predicted) chemicalbook.com |

Overview of Advanced Academic Research Directions for this compound

While specific advanced research on this compound is not yet prominent in the literature, its structural characteristics suggest several potential research directions based on the activities of analogous compounds:

Development of Novel Synthetic Methodologies: Research could focus on developing efficient and stereoselective synthetic routes to this compound and its enantiomers. Given the success with related isomers, exploring enzymatic or catalytic asymmetric methods would be a logical progression.

Application in Medicinal Chemistry: As a functionalized amino alcohol, it could serve as a scaffold for the synthesis of new chemical entities. Its isomers and related structures are used as intermediates in the synthesis of inhibitors for enzymes like inducible nitric oxide synthase (iNOS) or as modulators for G protein-coupled receptors. nih.gov A patent for modulators of methyl-modifying enzymes describes the synthesis of a compound, N-((2-hydroxy-4,6-dimethylpyridin-3-yl)methyl)-4-(4-methoxybutan-2-yl)benzamide, using a related methoxybutan-ol derivative, highlighting the relevance of this structural motif in drug discovery. google.com.af

Use as a Chiral Ligand: If resolved into its pure enantiomers, this compound could be evaluated as a ligand in asymmetric catalysis, a field where amino alcohols are extensively used.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxybutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDOZVCBIJMGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314909-08-4 | |

| Record name | 2-amino-4-methoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Development for 2 Amino 4 Methoxybutan 1 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for producing enantiomerically pure 2-Amino-4-methoxybutan-1-ol. Key strategies include catalytic asymmetric reductive amination and the use of specific starting materials like β-keto esters.

Catalytic Asymmetric Reductive Amination

Catalytic asymmetric reductive amination (ARA) of ketones is a direct and efficient method for synthesizing chiral primary amines. researchgate.netd-nb.infodntb.gov.ua This approach is favored for its atom economy and operational simplicity. researchgate.net

Ruthenium-based catalysts are highly effective for the asymmetric reductive amination of ketones to produce chiral primary amines. dicp.ac.cnnih.gov Specifically, in the synthesis of (S)-3-amino-4-methoxy-butan-1-ol, a precursor to this compound, ruthenium catalysts paired with chiral ligands like MeOBIPHEP have demonstrated high enantioselectivity. acs.orgacs.orgscientificlabs.co.uk One method involves the direct asymmetric reductive amination of methyl 4-methoxy-3-oxobutanoate using a Ru-MeOBIPHEP catalyst with ammonium (B1175870) acetate (B1210297), achieving initial enantiomeric excesses (ee) of 97-98%. acs.org Another approach utilizes a Ru(OAc)₂{(R)-BINAP} catalyst. acs.org The choice of ruthenium precursor and ligands is crucial for the catalyst's performance. For instance, a novel ruthenium catalyst with 2-hydroxynicotinate ligands was synthesized from [RuCl₂(benzene)]₂ and (R)-BINAP, showing improved stability and enantioselectivity in the direct asymmetric reductive amination of an α-alkoxy ketone. acs.org The development of such robust and highly active ruthenium catalysts facilitates the large-scale production of chiral amines. acs.orgmdpi.com

The design and optimization of chiral ligands are central to achieving high enantioselectivity in ruthenium-catalyzed asymmetric hydrogenations. scholaris.ca The electronic and steric properties of the ligand significantly influence the catalytic activity and the stereochemical outcome of the reaction. scholaris.ca For the synthesis of this compound, ligands such as MeOBIPHEP and BINAP derivatives have proven effective. acs.orgacs.org For example, the use of (R)-MeOBIPHEP with a ruthenium catalyst in the asymmetric reductive amination of methyl 4-methoxy-3-oxobutanoate is a key step. acs.org The optimization of reaction conditions, including the choice of ligand, is critical. In some systems, electron-rich bipyridine ligands have been shown to increase the electron density at the ruthenium center, facilitating the desired transformation. nih.gov The modular nature of some ligand families, such as those based on cinchona alkaloids or chiral spiro structures, allows for systematic tuning of the catalyst's performance for specific substrates like ketones and β-keto esters. rsc.orgrsc.org The interaction between the ligand and the substrate is often explained by models that consider steric hindrance to predict the favored enantiomer. wikipedia.org

Table 1: Effect of Ligands and Additives on Asymmetric Reductive Amination

| Catalyst System | Substrate | Amine Source | Additive | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ru-MeOBIPHEP | Methyl 4-methoxy-3-oxobutanoate | Ammonium Acetate | - | 97-98% | acs.org |

| Ru(OAc)₂{(R)-binap} | α-alkoxy ketone | Ammonium Salicylate | - | Modest | acs.org |

| Ru(OAc)₂{(R)-binap} | α-alkoxy ketone | Various Ammonium Salts | 2-hydroxynicotinic acid | Up to 83% | acs.org |

| [RuCl₂(p-cymene)]₂ | Benzaldehyde | Aniline | - | - | doi.org |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific yields and conditions are detailed in the cited references.

The asymmetric hydrogenation of enamines and imines, key intermediates in reductive amination, can proceed through several mechanistic pathways. researchgate.net For ruthenium-catalyzed systems, both inner-sphere and outer-sphere mechanisms have been proposed. wikipedia.orgnih.gov In an inner-sphere mechanism, the substrate coordinates directly to the metal center before hydrogen transfer. wikipedia.org For imine hydrogenation, this often involves the formation of a metal-imine complex, followed by hydride transfer. dicp.ac.cn

The hydrogenation of enamides, which are structurally related to enamines, has been studied in detail. uit.noacs.org For certain cobalt and iridium catalysts, an "unsaturated pathway" is favored, where the enamide binds to the metal, followed by the rate-determining addition of hydrogen. uit.noacs.org Deuterium (B1214612) labeling studies are often employed to elucidate these pathways, helping to distinguish between different modes of hydrogen addition. acs.orgacs.org In some cases, the reaction proceeds via an iminium ion intermediate, which is then reduced. rsc.org The specific pathway can be influenced by the catalyst, ligand, substrate, and reaction conditions. researchgate.netacs.org

Reductive Amination Strategies Utilizing β-Keto Esters

β-Keto esters are valuable starting materials for the synthesis of chiral β-amino esters and subsequently, amino alcohols like this compound. acs.orgresearchgate.net A prominent strategy is the direct asymmetric reductive amination of a β-keto ester. For instance, methyl 4-methoxy-3-oxo-butanoate can be converted to the corresponding β-amino ester with high enantioselectivity using a ruthenium catalyst, such as a Ru-MeOBIPHEP or Ru-DM-SEGPHOS complex, in the presence of an amine source like ammonium acetate and hydrogen gas. acs.orgresearchgate.net This "one-pot" methodology is highly efficient and has been successfully applied on a large scale. researchgate.netresearchgate.net

An alternative, two-step approach involves the initial formation of an N-unprotected β-enamine ester from the β-keto ester, followed by asymmetric hydrogenation. acs.orgresearchgate.net Both the direct reductive amination and the enamine hydrogenation routes have yielded initial enantiomeric excesses of 97–98% for the precursor to (S)-3-amino-4-methoxy-butan-1-ol, which can be further enhanced to ≥99% through crystallization. acs.org The subsequent reduction of the ester group, often after protection of the newly formed amine, yields the final amino alcohol. acs.org

Table 2: Asymmetric Synthesis of β-Amino Esters from β-Keto Esters

| Catalyst | Substrate | Method | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru-MeOBIPHEP | Methyl 4-methoxy-3-oxo-butanoate | Direct Reductive Amination | 97–98% | acs.org |

| Ru-MeOBIPHEP | Methyl 4-methoxy-3-oxo-butanoate | Enamine Hydrogenation | 97–98% | acs.org |

| Ru–DM-SEGPHOS | Various β-keto esters | Direct Reductive Amination | High | researchgate.net |

| Ru(OAc)₂((R)-dm-segphos) | β-keto amides | Direct Reductive Amination | 94.7-99.5% | researchgate.net |

This table summarizes findings from various studies and is intended for illustrative comparison.

Exploration of Ammonium Salts as Amine Sources for Primary Amine Synthesis

The synthesis of primary amines via reductive amination requires a suitable source for the amino group. While gaseous or aqueous ammonia (B1221849) can be used, they present handling challenges. ccspublishing.org.cnorganic-chemistry.org Ammonium salts, such as ammonium acetate, ammonium chloride, and ammonium formate, offer a practical and convenient alternative. ccspublishing.org.cnorganic-chemistry.orgresearchgate.net These salts are stable, inexpensive solids and have been successfully employed in transition-metal-catalyzed reductive aminations of ketones and aldehydes to furnish primary amines. nih.govccspublishing.org.cn

In the context of synthesizing the precursor to this compound, ammonium acetate is a commonly used amine source in ruthenium-catalyzed direct asymmetric reductive amination of methyl 4-methoxy-3-oxo-butanoate. acs.orgresearchgate.net The choice of the ammonium salt and its counter-ion can significantly impact the reaction's yield and enantioselectivity. acs.org For instance, in certain ruthenium-catalyzed systems, ammonium trifluoroacetate (B77799) or the combination of an ammonium salt with an additive like 2-hydroxynicotinic acid has led to improved results. acs.orgresearchgate.net The use of ammonium salts is a key feature in developing practical and scalable protocols for the synthesis of chiral primary amines. researchgate.netresearchgate.net

Exploration of Alternative Synthetic Routes

The synthesis of chiral 1,2-amino alcohols like this compound can be approached through several strategic pathways. These routes often begin with simpler, achiral starting materials or draw from the natural chiral pool.

Alkylation-Based Methodologies

Alkylation strategies for forming amino alcohols typically involve the reaction of an amine with an electrophilic partner, such as an epoxide, or more advanced C-C bond-forming reactions.

One plausible route starts from a suitable epoxide. The aminolysis of epoxides is a fundamental method for producing β-amino alcohols. For the target compound, this would involve the ring-opening of 2-(2-methoxyethyl)oxirane with ammonia or a protected amine equivalent. The reaction is highly regioselective, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide ring. While this reaction can be performed in water without a catalyst, various Lewis acids can be employed to enhance reactivity and control selectivity.

A more advanced strategy is "hydrogen-borrowing" or "catalytic-borrowing" alkylation, which creates a C-C bond. In a hypothetical application, a protected 1,2-amino alcohol could be alkylated at the carbon alpha to the nitrogen. For instance, an N-protected 2-aminoethanol derivative could be alkylated using a methoxy-containing electrophile in a reaction catalyzed by an iridium complex. This method is advantageous as it constructs the carbon skeleton while preserving existing stereochemistry, provided a bulky N-protecting group like trityl is used.

A distinct industrial process for the analogous compound 2-amino-1-butanol involves the reaction of 1-butene (B85601) with chlorine and a nitrile compound (like acetonitrile), followed by hydrolysis of the resulting intermediate. Adapting this to the target molecule would be complex due to the methoxy (B1213986) group but illustrates a pathway from simple petrochemical feedstocks.

Table 1: Comparison of Potential Alkylation-Based Approaches

| Methodology | Key Precursors | Typical Reagents/Catalysts | Key Advantages | Reference |

|---|---|---|---|---|

| Epoxide Aminolysis | 2-(2-methoxyethyl)oxirane, Ammonia | Water (solvent), Lewis Acids (e.g., Zn(ClO4)2) | Direct, high atom economy, high regioselectivity. | |

| Hydrogen-Borrowing Alkylation | N-protected amino alcohol, Aryl ketone | [Cp*IrCl2]2, NaOtBu | Forms C-C bonds, preserves chirality. | |

| Ritter-type Reaction/Hydrolysis | Alkene (e.g., 4-methoxy-1-butene), Nitrile, Chlorine | Acetonitrile, Cl2, then H2O/H+ | Utilizes simple feedstocks. |

Reduction of Precursor Ketones

The reduction of a carbonyl group is a powerful and common method for creating alcohols. For this compound, two main precursor ketone strategies are viable: the asymmetric reduction of an α-amino ketone or the reductive amination of an α-hydroxy ketone.

Reductive amination of an α-hydroxy ketone is a highly convergent approach. The required precursor, 1-hydroxy-4-methoxybutan-2-one , could be subjected to amination with ammonia in the presence of a reducing agent. This process can be catalyzed by transition metals like nickel or copper. A significant advancement in this area is the use of biocatalysis. Engineered amine dehydrogenases (AmDHs) can asymmetrically convert α-hydroxy ketones into chiral 1,2-amino alcohols with high enantioselectivity, using ammonia as the amine source. This enzymatic approach is highly desirable for its mild reaction conditions and exceptional stereocontrol.

Asymmetric reduction of an α-amino ketone provides an alternative route. Here, the precursor would be 2-amino-4-methoxy-1-oxo-butane . The challenge lies in the selective reduction of the ketone in the presence of the amine. Ruthenium-catalyzed asymmetric transfer hydrogenation has proven highly effective for reducing unprotected α-amino ketone salts to their corresponding chiral 1,2-amino alcohols in high yield and excellent enantiomeric excess. This method avoids the need for protection-deprotection steps, increasing process efficiency.

Table 2: Ketone Reduction Strategies for 1,2-Amino Alcohol Synthesis

| Strategy | Precursor | Key Reagents/Catalysts | Typical Yield/Enantioselectivity | Reference |

|---|---|---|---|---|

| Biocatalytic Reductive Amination | 1-hydroxy-4-methoxybutan-2-one | Engineered Amine Dehydrogenase (AmDH), NH3, NAD+/GDH for cofactor recycling | >99% conversion, >99% ee | |

| Asymmetric Transfer Hydrogenation | 2-amino-4-methoxy-1-oxo-butane HCl salt | RuCl[(S,S)-Teth-TsDpen], Formic acid/Triethylamine | ~80-90% yield, >99% ee |

Ester Hydrolysis in the Synthesis Sequence

Routes starting from amino acids or their synthetic equivalents often involve ester functionalities as precursors to the primary alcohol. The synthesis of 2-amino-1-butanol from D-2-aminobutyric acid via reduction with lithium aluminum hydride is a well-established example.

A plausible sequence for this compound would begin with the appropriate amino acid, 2-amino-4-methoxybutanoic acid . This precursor would first be esterified, for example, by reacting it with an alcohol under acidic conditions (Fischer esterification). The resulting amino ester is then reduced to the target amino alcohol. While powerful reagents like LiAlH₄ are effective, milder and more selective reducing agents like zinc borohydride (B1222165) (Zn(BH₄)₂) can also be used, offering a safer profile under specific conditions.

Stereochemical Aspects and Chiral Applications of 2 Amino 4 Methoxybutan 1 Ol

Enantioselective Synthesis and Diastereomeric Control

The synthesis of a specific enantiomer (one of the two mirror-image forms) of 2-Amino-4-methoxybutan-1-ol, a process called enantioselective synthesis, is crucial for its application in pharmaceuticals and other specialized fields. Researchers have developed several methods to achieve high levels of enantiomeric purity.

One notable approach involves the asymmetric hydrogenation of a precursor molecule. acs.orgacs.org For instance, the (S)-enantiomer of 3-amino-4-methoxy-butan-1-ol was synthesized through the asymmetric catalytic hydrogenation of the primary, nonprotected enamine of methyl 4-methoxy-3-oxo-butanoate. acs.orgacs.org This reaction utilized a Ruthenium-MeOBIPHEP catalyst. An alternative and successful method is the asymmetric catalytic reductive amination of the same β-keto ester with ammonium (B1175870) acetate (B1210297), employing a similar Ruthenium catalyst. acs.orgacs.org Both of these methods initially produced the desired product with a high enantiomeric excess (ee) of 97-98%, which was further enhanced to over 99% through crystallization. acs.orgacs.org

The choice of catalyst and reaction conditions plays a significant role in controlling the stereochemical outcome. For example, in related syntheses of chiral amines, ruthenium complexes with atropisomeric MeOBIPHEP ligands have demonstrated high enantioselectivity in the hydrogenation of β-keto esters. sigmaaldrich.com The solvent can also dramatically influence both enantioselectivity and chemical selectivity, with methanol (B129727) proving superior to trifluoroethanol (TFE) in certain ruthenium-catalyzed hydrogenations. acs.org

Diastereomeric control, which is the selective formation of one diastereomer over others, is also a key consideration when multiple chiral centers are present or created during a synthesis. While the primary focus in the synthesis of this compound is often on controlling the single chiral center, the principles of diastereoselective synthesis become paramount when it is used as a building block in more complex molecules.

| Starting Material | Reaction Type | Catalyst | Initial ee (%) | Final ee (%) |

| Methyl 4-methoxy-3-oxo-butanoate (enamine) | Asymmetric Hydrogenation | Ru-MeOBIPHEP | 97-98 | ≥99 (after crystallization) |

| Methyl 4-methoxy-3-oxo-butanoate | Reductive Amination | Ru-MeOBIPHEP | 97-98 | ≥99 (after crystallization) |

Role of this compound as a Chiral Building Block in Complex Molecule Synthesis

Due to its specific stereochemistry and functional groups (amine, alcohol, and ether), this compound serves as a valuable chiral building block in the synthesis of more complex and biologically active molecules. bldpharm.com Chiral building blocks are essential starting materials for constructing intricate molecular architectures with precise three-dimensional arrangements, which is often a requirement for therapeutic efficacy. cymitquimica.com

The (S)-enantiomer, for example, has been utilized in medicinal chemistry programs as a starting material for preparing diamines. acs.org This involves reductive alkylation at the amino group and reductive amination at the aldehyde function derived from the alcohol. acs.org Its N-protected derivatives are also versatile intermediates. acs.org

The utility of similar chiral amino alcohols is well-documented. For instance, they are precursors in the synthesis of biologically active molecules and can act as chiral auxiliaries to control the stereochemistry of subsequent reactions. The presence of both an amino and a hydroxyl group allows for sequential and site-selective modifications, making it a versatile scaffold for introducing diversity in drug discovery programs.

Stereoisomeric Characterization and Enantiomeric Purity Assessment

Determining the stereoisomeric composition and enantiomeric purity of this compound is critical to ensure the desired biological or chemical activity.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying the enantiomers of this compound and related chiral compounds. googleapis.com The principle behind chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For compounds like this compound, which may lack a strong UV chromophore, derivatization is often employed. google.com A chiral derivatizing agent can be reacted with the amino alcohol to produce diastereomers that are separable on a standard, non-chiral HPLC column (like a C18 column). google.com For example, (R)-(+)-1-phenylethanesulfonyl chloride has been used as a derivatizing reagent for 2-aminobutanol, creating a product with UV absorbance that can be analyzed by HPLC. google.com

The choice of the chiral stationary phase is crucial for achieving separation. Polysaccharide-based CSPs are widely used, but other types, such as those based on cyclodextrins or ligand-exchange mechanisms, can also be effective. chromatographyonline.com For instance, ligand-exchange chromatography has been successfully used for the resolution of amino acids and their derivatives. chromatographyonline.com The development of a robust chiral HPLC method often involves screening various columns and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers.

Reaction Mechanisms and Computational Investigations of 2 Amino 4 Methoxybutan 1 Ol Transformations

Mechanistic Elucidation of Asymmetric Synthetic Processes

The asymmetric synthesis of chiral amino alcohols like 2-Amino-4-methoxybutan-1-ol is a significant area of research, with transition metal-catalyzed reactions being a primary method. nih.govacs.org A key route to (S)-2-Amino-4-methoxybutan-1-ol involves the asymmetric reductive amination of methyl 4-methoxy-3-oxobutanoate. acs.orgresearchgate.net This process can also be achieved through the asymmetric hydrogenation of the corresponding primary, unprotected enamine using a Ruthenium-MeOBIPHEP catalyst. researchgate.netresearchgate.net These methods provide direct access to the chiral amine from a keto ester precursor. acs.org

The development of efficient catalytic systems is paramount. For instance, novel ruthenium catalysts have been designed for direct asymmetric reductive amination (DARA). acs.org These catalysts often need to be robust and handle substrates that may lack traditional functional groups for chelation. acs.org

Role of Catalytic Proton Transfer and Coordination Modes

In the asymmetric reductive amination catalyzed by ruthenium complexes, the ligand structure and coordination to the metal center are critical for high enantioselectivity. In the synthesis of a chiral primary amine intermediate, a novel Ru(2-hydroxynicotinate)₂(R)-binap} catalyst was developed. acs.org Structural analysis revealed an unprecedented coordination mode where the nitrogen and oxygen of the 2-hydroxypyridine (B17775) moiety bind to the ruthenium center, forming a strained four-membered ruthenacycle. acs.org

The presence of a proton source within the catalyst ligand can significantly influence the reaction rate and selectivity. It is proposed that a catalytic proton from the 2-hydroxynicotinic acid ligand may accelerate the condensation of the ketone substrate with ammonia (B1221849) to form the key imine/enamine intermediate. acs.org This effect was maximized when used with (NH₄)₂HPO₄, leading to a substantial increase in both yield and enantiomeric excess. acs.org This suggests a cooperative effect between the proton-donating ligand and the ammonium (B1175870) salt.

Table 1: Effect of Additives on Ru-Catalyzed Asymmetric Reductive Amination

| Entry | Additive | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 1 | (NH₄)₂HPO₄ | 89 | 83 |

| 2 | NH₄Cl | - | - |

| 3 | NH₄HCO₃ | - | - |

| 4 | (NH₄)₂CO₃ | - | - |

| 5 | None | 29 | 73 |

Data derived from a study on a similar reductive amination process, highlighting the impact of additives. acs.org

Kinetic Isotope Effect Studies in Reductive Amination

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between concerted and stepwise pathways in bond-breaking and bond-forming steps. In the context of reductive amination, a primary KIE would be expected if the C-H or N-H bond formation involving the reductant is the rate-determining step.

While specific KIE studies on the reductive amination leading to this compound are not extensively documented in the provided literature, studies on analogous enzyme-catalyzed reactions provide a framework. For example, in the oxidation of D-amino acids by D-amino acid oxidase, the absence of a significant secondary kinetic isotope effect was used as evidence against a concerted mechanism, supporting a stepwise pathway involving a carbanion intermediate. nih.gov Similarly, for the catalytic hydrogenation of imines, deuterium (B1214612) labeling experiments can help determine whether the reaction proceeds via an imine or an enamine intermediate, as the position of the label in the product would differ. acs.org Applying this to the reductive amination of a β-keto ester precursor to this compound, a KIE study could differentiate between a mechanism where hydride transfer is rate-limiting versus one where imine/enamine formation or product release is the slow step.

Application of Computational Chemistry and Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms, catalyst structures, and the origins of stereoselectivity. nih.govorientjchem.org DFT calculations can be used to model transition states, calculate activation energies, and analyze non-covalent interactions between the catalyst and substrate that dictate the stereochemical outcome. numberanalytics.comchemrxiv.org

In the field of asymmetric hydrogenation, DFT studies have been instrumental in understanding enantioconvergent processes, where both E and Z isomers of a substrate are converted to the same product enantiomer. diva-portal.org These studies can reveal that different mechanistic pathways may be operative for different substrate classes, providing a rationale for the observed high enantioselectivities. diva-portal.org For the synthesis of this compound via hydrogenation, DFT could be employed to:

Model the coordination of the methyl 4-methoxy-3-oxobutanoate precursor to the ruthenium catalyst.

Compare the energy barriers for the formation of the (R) and (S) enantiomers.

Elucidate the role of the ligands and solvent molecules in stabilizing the key transition states.

DFT is also used to predict molecular properties and reactivity descriptors, such as electrostatic potential surfaces, which can identify potential sites for reaction. orientjchem.org

Studies on Oxidative Transformations of Related Alcohol Moieties and Proposed Mechanisms

The primary alcohol moiety in this compound is susceptible to oxidation. Generally, primary alcohols can be oxidized to form corresponding aldehydes or, with stronger oxidizing agents or prolonged reaction times, carboxylic acids. smolecule.com

The mechanism of oxidation depends on the oxidant used. For an oxidant like pyridinium (B92312) chlorochromate (PCC), the reaction is believed to proceed via a two-step mechanism where the rate-determining step is the transfer of a hydride ion from the alcohol's alpha-carbon to the oxidant. researchgate.net For other oxidants in acidic media, the mechanism can involve the formation of an intermediate ester (e.g., a chromate (B82759) ester) which then decomposes. researchgate.net

In the case of 3-methoxybutan-1-ol (B165606), a structurally related compound, kinetic studies on its oxidation showed a solvent isotope effect, indicating the involvement of the solvent in the reaction mechanism. researchgate.net Oxidative rearrangements are also possible for certain substrates, such as the conversion of allylic alcohols to α,β-unsaturated ketones. wordalchemytranslation.com While this compound is a saturated alcohol, the presence of the amine and methoxy (B1213986) groups could influence the reaction pathway and selectivity compared to simpler alcohols.

Insights into Nucleophilic Substitution Reactions Involving Methoxy and Hydroxyl Groups

Both the hydroxyl (-OH) and methoxy (-OCH₃) groups of this compound can potentially act as leaving groups in nucleophilic substitution reactions, although the hydroxyl group typically requires protonation or conversion to a better leaving group (like a tosylate) first.

The methoxy group can be substituted by other nucleophiles, allowing for the introduction of different functional groups. smolecule.com Iron(III)-catalyzed reactions have been shown to facilitate the nucleophilic substitution of hydroxyl groups in some alcohols and can also be used for transetherification reactions, where one alkoxy group is exchanged for another. acs.org For example, 3-methoxybutan-1-ol has been used in iron-catalyzed transetherification reactions with symmetrical ethers. acs.org

The amine group in the molecule can also participate in intramolecular nucleophilic substitution. Depending on the reaction conditions, the amine could potentially displace the hydroxyl group (after activation) or the methoxy group to form a cyclic ether or a pyrrolidine (B122466) derivative, respectively. The relative reactivity of the hydroxyl and methoxy groups would depend on factors such as the strength of the nucleophile, the stability of the leaving group, and steric hindrance.

Derivatization and Analog Synthesis from 2 Amino 4 Methoxybutan 1 Ol Scaffolds

Synthesis of Novel Amino Alcohol Derivatives

The inherent reactivity of the amino and hydroxyl groups in 2-amino-4-methoxybutan-1-ol allows for the generation of a variety of novel amino alcohol derivatives. Standard organic transformations can be employed to modify these functional groups, leading to compounds with altered polarity, steric bulk, and hydrogen bonding capabilities.

A key synthetic strategy involves the asymmetric synthesis of the chiral (S)-enantiomer of this compound. This can be achieved through the reductive amination of methyl 4-methoxy-3-oxo-butanoate. acs.orgacs.org The process can utilize a Ru-MeOBIPHEP catalyst for the asymmetric hydrogenation of the primary enamine intermediate or through direct asymmetric catalytic reductive amination with ammonium (B1175870) acetate (B1210297). acs.orgacs.org Both methods yield high enantiomeric excess, which can be further enhanced by crystallization. acs.org The resulting chiral amino alcohol can then be subjected to further derivatization. For instance, the ester functionality in related intermediates can be reduced to the corresponding alcohol using reagents like lithium borohydride (B1222165), often after protecting the amino group, for example, with a Boc group. acs.orgacs.org

Further derivatization can be exemplified by O-alkylation under Mitsunobu conditions or through SN2 substitution using alkyl p-toluenesulfonates to introduce various alkyl or aryl ethers. nih.gov The amino group can be acylated to form amides, and the hydroxyl group can be esterified or converted to other functional groups. These transformations provide access to a library of novel amino alcohol derivatives with diverse substitution patterns.

Table 1: Examples of Synthetic Transformations for Derivatization

| Starting Material | Reagent(s) | Functional Group Modified | Product Type |

| (S)-3-Amino-4-methoxy-butan-1-ol | Acyl chloride/Anhydride | Amino group | N-Acyl derivative |

| (S)-3-Amino-4-methoxy-butan-1-ol | Alkyl halide/Sulfonate | Hydroxyl group | O-Alkyl ether |

| (S)-3-Amino-4-methoxy-butan-1-ol | Carboxylic acid, coupling agent | Amino group | Amide |

| (S)-3-Amino-4-methoxy-butan-1-ol | Isocyanate | Amino group | Urea |

Incorporation into Diverse Heterocyclic Systems (e.g., Dihydropyridines, Pyridine (B92270) Analogues)

The this compound scaffold is a versatile building block for the construction of various heterocyclic systems. Its functional groups can participate in cyclization reactions to form rings of different sizes and functionalities. Of particular note is its utility in synthesizing dihydropyridine (B1217469) and pyridine analogues, which are important classes of compounds in medicinal chemistry. medchemexpress.com

The synthesis of 1,4-dihydropyridines (DHPs), for example, often follows the Hantzsch synthesis, a multi-component reaction involving an aldehyde, a β-ketoester, and a source of ammonia (B1221849). organic-chemistry.orgjst.go.jpbiointerfaceresearch.com While direct incorporation of the this compound might be challenging, its derivatives or related structures can be utilized. For instance, derivatives of amino alcohols can be used to create substituted DHPs with potential calcium channel blocking activity. nih.gov The synthesis of water-soluble dihydropyridine vasodilators has been a significant area of research, where amino alcohol side chains are incorporated to improve pharmacokinetic properties. jst.go.jp

Furthermore, the amino functionality of this scaffold can be a key component in the synthesis of substituted pyridines. For example, 2-amino-4-methylpyridine (B118599) analogues have been synthesized as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov The synthesis of such compounds can involve multi-step sequences where the amino alcohol moiety is either built onto a pre-existing pyridine ring or is part of a precursor that undergoes cyclization to form the pyridine ring.

Table 2: Examples of Heterocyclic Systems Derived from Amino Alcohol Scaffolds

| Heterocyclic System | General Synthetic Strategy | Key Precursor Functionality |

| 1,4-Dihydropyridines | Hantzsch condensation | Amino group, β-dicarbonyl |

| Pyridines | Cyclocondensation reactions | Amino group, carbonyl compounds |

| Oxadiazoles | Cyclization of acylhydrazides | Hydrazide derived from ester |

| Imidazoles | Ring closure of diamine precursors | Amino group |

Functionalization Strategies for Enhanced Reactivity and Selectivity

To enhance the synthetic utility of this compound, various functionalization strategies can be employed to modulate its reactivity and selectivity. Protecting group chemistry is a fundamental tool in this regard. The selective protection of the amino group (e.g., as a Boc carbamate) allows for reactions to be directed specifically to the hydroxyl group, and vice versa. nih.gov

Activation of the hydroxyl group, for instance by converting it to a mesylate or tosylate, enhances its leaving group ability, facilitating nucleophilic substitution reactions. This strategy is crucial for introducing a wide range of functionalities at this position.

For the amino group, its nucleophilicity can be fine-tuned. Conversion to an imine or enamine intermediate can alter its reactivity profile, enabling participation in different types of carbon-carbon bond-forming reactions. acs.org Asymmetric catalysis plays a pivotal role in controlling the stereochemistry during the synthesis and derivatization of this chiral scaffold. nih.gov The use of chiral ligands and catalysts in hydrogenation or reductive amination reactions ensures the production of enantiomerically pure or enriched compounds, which is often critical for their biological activity. acs.orgnih.gov

Exploration of Related Functionalized Amino-Alcohols in Medicinal Chemistry Scaffolds

The this compound structure is part of a broader class of functionalized amino alcohols that are prevalent in medicinal chemistry. researchgate.netacs.orgresearchgate.net These scaffolds are key components in the design of molecules targeting a wide range of biological targets. The spatial arrangement of the amino and hydroxyl groups, along with other substituents, allows for specific interactions with biological macromolecules like enzymes and receptors.

For example, γ-amino-α-aryl alcohols are crucial functional groups for designing inhibitors of metabolic enzymes. researchgate.netacs.org Synthetic strategies to access these scaffolds, such as enamine-based Heck couplings, highlight the importance of developing efficient methods to construct these motifs. researchgate.netacs.org Similarly, β-amino alcohols are also significant scaffolds in drug discovery. researchgate.net

The derivatization of related amino alcohol scaffolds has led to the discovery of potent therapeutic agents. For instance, (4-alkoxyphenyl)glycinamides and their bioisosteric 1,3,4-oxadiazoles, derived from amino acid precursors, have been identified as GPR88 agonists. nih.gov The synthesis of these compounds often involves the O-alkylation of a phenolic hydroxyl group with functionalized alcohols, including 4-methoxybutan-1-ol, followed by further modifications. nih.gov This demonstrates how the methoxybutyl fragment can be incorporated into more complex structures to modulate properties like lipophilicity and potency. nih.gov The exploration of such scaffolds is a continuous effort in the quest for novel and effective medicines. rsc.orgtandfonline.com

Coordination Chemistry and Metal Complexation of 2 Amino 4 Methoxybutan 1 Ol

2-Amino-4-methoxybutan-1-ol as a Polydentate Ligand in Metal Complexes

No literature was found that investigates or describes the behavior of this compound as a polydentate ligand in the formation of metal complexes.

Formation of Chiral Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no available research on the use of this compound as a building block or ligand in the synthesis of chiral Metal-Organic Frameworks or other coordination polymers.

Application of Derived Metal Complexes in Homogeneous and Heterogeneous Catalysis

No studies have been published detailing the catalytic applications of any metal complexes derived from this compound in either homogeneous or heterogeneous catalysis.

Structural Analysis of Coordination Modes and Ligand-Metal Interactions

Without any synthesized and characterized metal complexes of this compound reported in the literature, there is no data available regarding its coordination modes or the nature of its interactions with metal ions.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, Flow NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Amino-4-methoxybutan-1-ol. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, specific chemical shifts (δ) and coupling patterns would be expected for the methoxy (B1213986) group protons, the protons on the carbon backbone, the amine protons, and the hydroxyl proton. While specific experimental data for this compound is not widely published, data from related methoxy-containing alcohol structures can provide insight into expected spectral features. acs.org For instance, the protons of the methoxy group (CH₃O-) typically appear as a sharp singlet, while the protons on the carbon chain (CH₂, CH) would present as multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would be expected to show five distinct signals corresponding to the five carbon atoms in its structure. The chemical shifts would be indicative of the type of carbon (e.g., attached to an oxygen or nitrogen). For example, carbons bonded to electronegative atoms like oxygen and nitrogen typically resonate at lower fields (higher ppm values). acs.org Research on related compounds confirms that all synthesized target compounds are typically characterized by both ¹H and ¹³C NMR to verify their assigned structures. nih.gov

Flow NMR: For reaction monitoring or high-throughput analysis, Flow NMR could be employed. This technique allows for the real-time analysis of reaction mixtures as they flow through the NMR spectrometer, providing kinetic and mechanistic data during the synthesis of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Related Methoxy Alcohol Compounds This table presents data from similar structures to illustrate the expected NMR characteristics, as specific experimental data for this compound is limited in published literature.

| Compound | Nucleus | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

| 4-Methoxypentan-1-ol acs.org | ¹H NMR | CDCl₃ | 3.64 (t, J = 6.0 Hz, 2H), 3.41–3.32 (m, 1H), 3.34 (s, 3H), 2.09 (bs, 1H), 1.74–1.54 (m, 4H), 1.16 (d, J = 6.1 Hz, 3H) |

| ¹³C NMR | CDCl₃ | 76.8, 63.0, 56.0, 33.2, 28.8, 18.8 | |

| 2-(2,4-dichlorophenyl)-2-methoxybutan-1-ol prepchem.com | ¹H NMR | CDCl₃ | 7.1-7.6 (m, 3H, aromatic), 3.7-4.6 (m, --CH₂OH), 3.28 (s, OCH₃), 1.6-2.3 (m, CH₂CH₃, OH), 0.67 (t, CH₂CH₃) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, Dissociative Ionization)

Mass spectrometry is essential for confirming the molecular weight of this compound and studying its fragmentation patterns to further support its structural assignment.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₅H₁₃NO₂), the expected monoisotopic mass is 119.09463 Da. uni.lu HRMS analysis would aim to detect this mass with high precision, often as a protonated molecule [M+H]⁺ (m/z 120.10191) or a sodiated adduct [M+Na]⁺ (m/z 142.08385). uni.luuni.lu The characterization of novel synthesized compounds frequently involves HRMS to confirm that the empirical formula matches the proposed structure. nih.govrsc.org

Dissociative Ionization: Techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) are used to fragment the molecule. The resulting fragmentation pattern is a unique fingerprint that can help elucidate the structure. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as water (H₂O), methanol (B129727) (CH₃OH), or cleavage adjacent to the amino or hydroxyl groups. Analysis of byproducts in related syntheses has been performed using GC-MS, which relies on such fragmentation patterns. acs.org

Table 2: Predicted Mass Spectrometry Data for this compound (C₅H₁₃NO₂) and its Adducts Data predicted based on the molecular formula and structure. uni.luuni.lu

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₅H₁₄NO₂⁺ | 120.10191 |

| [M+Na]⁺ | C₅H₁₃NNaO₂⁺ | 142.08385 |

| [M+K]⁺ | C₅H₁₃KNO₂⁺ | 158.05779 |

| [M+H-H₂O]⁺ | C₅H₁₂NO⁺ | 102.09189 |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices.

Purity Profiling: A reversed-phase HPLC method, typically using a C18 column, can effectively separate the target compound from starting materials, byproducts, and other impurities. nih.gov The purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram. For many synthetic compounds, a purity of ≥95% is a common standard, confirmed by HPLC analysis. nih.govnih.gov

Quantitative Analysis: When coupled with a suitable detector (e.g., UV, MS), HPLC can be used for precise quantitative analysis. A calibration curve is constructed using standards of known concentration to determine the amount of this compound in a sample.

Chiral HPLC: Since this compound possesses a chiral center at the second carbon, enantiomers exist. Chiral HPLC, using a chiral stationary phase, is necessary to separate and quantify these enantiomers. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in excess. Studies on the synthesis of the related chiral compound (S)-3-amino-4-methoxy-butan-1-ol have utilized chiral HPLC to determine the enantiomeric excess (ee). acs.orgacs.org

Table 3: Representative HPLC Conditions for Analysis of Related Amino Alcohols This table provides examples of HPLC methods used for similar compounds, illustrating typical analytical parameters.

| Compound | Column Type | Mobile Phase / Conditions | Detection | Reference |

| (S)-3-amino-4-methoxy-butan-1-ol | Chirobiotec V2 | MeOH/AcOH/Et₃N (1000:0.75:0.25) | 254 nm | acs.org |

| General Final Compounds | Alltech Platinum EPS C18 | Not specified | 251 nm | nih.gov |

| GPR88 Agonists | Not specified | Not specified, used for purity >95% | Not specified | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis provides an experimental determination of the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₅H₁₃NO₂. A close agreement between the experimental and theoretical values serves as a fundamental confirmation of the compound's elemental composition and purity. This technique is often used as a final check for the purity of synthesized compounds. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₅H₁₃NO₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 50.43 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 11.00 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 11.76 |

| Oxygen | O | 15.999 | 2 | 31.998 | 26.86 |

| Total | 119.164 | 100.00 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-methoxybutan-1-ol, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, reacting 4-methoxybutan-1-ol derivatives with ammonia or protected amines under controlled temperatures (0–25°C) in polar aprotic solvents like DMF or THF can yield the target compound. Catalysts such as palladium or nickel may enhance selectivity . Optimization requires precise pH control (neutral to mildly basic) to prevent side reactions like over-alkylation.

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer : Analytical techniques include:

- Thin-layer chromatography (TLC) with ninhydrin staining to detect free amine groups .

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of methoxy (-OCH₃) and amino (-NH₂) groups. For instance, methoxy protons appear as a singlet at ~3.3 ppm in ¹H NMR .

- Mass spectrometry (MS) to validate molecular weight (e.g., expected m/z for C₅H₁₃NO₂: 131.2) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation .

- Spill Management : Neutralize spills with absorbents like vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How does the methoxy group at the 4-position influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The methoxy group’s electron-donating effect increases electron density at the adjacent carbon, enhancing nucleophilicity in SN₂ reactions. For example, in alkylation studies, the 4-methoxy substituent accelerates reaction rates with electrophiles like alkyl halides by stabilizing transition states through resonance . However, steric hindrance from the methoxy group may reduce accessibility in bulky substrates, requiring solvent optimization (e.g., DMSO for better solubility) .

Q. What are the challenges in controlling stereochemistry during the synthesis of this compound derivatives?

- Methodological Answer : The amino and hydroxyl groups create two stereogenic centers, leading to potential diastereomer formation. Strategies include:

- Chiral catalysts : Use (R)- or (S)-BINAP ligands with transition metals to induce enantioselectivity .

- Protecting groups : Temporarily block the amine with tert-butoxycarbonyl (Boc) to reduce racemization during hydroxyl group modifications .

- Chromatographic separation : Employ chiral HPLC columns (e.g., cellulose-based) to resolve enantiomers post-synthesis .

Q. How does this compound interact with biological macromolecules, and what techniques are used to study these interactions?

- Methodological Answer :

- Hydrogen bonding : The amino and hydroxyl groups form H-bonds with protein active sites, studied via isothermal titration calorimetry (ITC) to measure binding affinities .

- Enzyme inhibition assays : Test inhibitory effects on enzymes like dehydrogenases using UV-Vis spectroscopy to monitor NADH oxidation rates .

- X-ray crystallography : Resolve 3D structures of the compound bound to targets (e.g., bacterial ribosomes) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.